molecular formula C6H6IN B1367004 2-Iodo-4-methylpyridine CAS No. 22282-60-6

2-Iodo-4-methylpyridine

Cat. No. B1367004
CAS RN: 22282-60-6
M. Wt: 219.02 g/mol
InChI Key: DZFWKQYMUZMLSR-UHFFFAOYSA-N
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Description

2-Iodo-4-methylpyridine is a chemical compound with the molecular formula C6H6IN . It is also known by other names such as 4-Methyl-2-iodopyridine and 2-Iodo-4-picoline .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, pyridine derivatives are often synthesized via remodeling of (Aza)indole/Benzofuran skeletons . More research would be needed to provide a detailed synthesis analysis for this specific compound.


Molecular Structure Analysis

The molecular weight of this compound is 219.02 g/mol . The InChI representation of its structure is InChI=1S/C6H6IN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 . The compound has a topological polar surface area of 12.9 Ų and a complexity of 74.9 .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm³, a boiling point of 241.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 42.1±0.3 cm³ and a molar volume of 121.0±3.0 cm³ .

Scientific Research Applications

Electrophoretic Separation Optimization

2-Iodo-4-methylpyridine, along with other methylpyridines, has been used in research exploring the relationships between pH and separation in free solution capillary electrophoresis. The separation process was enhanced using a cationic surfactant to suppress electroosmotic flow, and the electrophoretic mobilities of various isomers were studied (Wren, 1991).

Vibrational Spectroscopic and Reactivity Analysis

2-Fluoro-4-iodo-5-methylpyridine, a close relative of this compound, underwent geometrical optimization, spectroscopic survey, and electronic scrutiny. This study, focused on intramolecular hydrogen bonding and various molecular properties, provides insights into the reactivity and potential biological importance of such compounds (Selvakumari et al., 2022).

Corrosion Inhibition

2-Amino-4-methylpyridine, structurally similar to this compound, was investigated for its corrosion inhibition properties on mild steel. This study utilized electrochemical methods and theoretical calculations to understand the inhibition mechanism, revealing insights into the interaction of similar pyridine derivatives with metal surfaces (Mert et al., 2014).

Structural Analysis in Complex Formation

Research on mononuclear trimethylplatinum(IV) complexes with various pyridines, including 4-methylpyridine, helps understand the solution speciation of these complexes. The study focused on the effects of electronic and steric influences of pyridine substituents, which can be applied to understand the behavior of this compound in similar contexts (Ghosh et al., 2015).

Aminocarbonylation Reactions

2-Iodopyridine, closely related to this compound, was used in a study on palladium-catalyzed aminocarbonylation reactions. This research highlights the potential of such compounds in synthesizing biologically significant derivatives, demonstrating the versatility of iodopyridines in organic synthesis (Takács et al., 2007).

Charge Density Analysis

The charge density and crystal structure of 4-methylpyridine were studied at low temperatures, providing essential information on the electron distribution and structural characteristics. These findings are vital for understanding similar compounds like this compound (Ohms et al., 1985).

Silyl-Mediated Halogen Displacement

Research on silyl-mediated halogen displacement in pyridines, including 2-chloro-6-methylpyridine, provides insight into chemical reactions that could be applicable to this compound. This study explores the reactions of pyridines with various halogens, contributing to a broader understanding of halogenated pyridines (Schlosser & Cottet, 2002).

Synthesis of Novel Complexes

A study on the synthesis of a novel complex with 2-amino-4-methylpyridine demonstrates the potential of this compound in forming complexes. This research is crucial for understanding the behavior of similar compounds in complex formation and their potential applications (Novianti & Hansongnern, 2017).

Structure and Vibrational Analysis

Investigation into the structure, vibrational, and electronic properties of compounds like 2-chloro-4-methylpyridine provides a framework for understanding similar molecules like this compound. These analyses give insights into molecular interactions and stability (Velraj et al., 2015).

properties

IUPAC Name

2-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFWKQYMUZMLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494782
Record name 2-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22282-60-6
Record name 2-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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